molecular formula C21H21N3O9 B1505796 Nitrocycline CAS No. 5585-59-1

Nitrocycline

Cat. No.: B1505796
CAS No.: 5585-59-1
M. Wt: 459.4 g/mol
InChI Key: ICIDIYCNVITODC-UVPAEMEASA-N
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Description

Nitrocycline is a tetracycline antibiotic known for its potent antibacterial properties. It is a derivative of tetracycline, modified by the addition of a nitro group at position 7. This modification enhances its antibacterial activity and reduces bacterial resistance compared to its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrocycline is synthesized semi-synthetically from tetracycline. The process involves the addition of an electron-withdrawing nitro group at position 7 of the tetracycline molecule . The tetracycline is first purified using aqueous two-phase systems with polyethylene glycol and salts based on cholinium. The purified tetracycline is then chemically modified using chemo-informatics to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors for the fermentation of Streptomyces species to produce tetracycline, followed by chemical modification to introduce the nitro group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nitrocycline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nitrocycline has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of nitro substitution on the chemical properties of tetracyclines.

    Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.

    Medicine: Explored for its potential use in treating bacterial infections resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial coatings and materials.

Mechanism of Action

Nitrocycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. The presence of the nitro group enhances its binding affinity to the ribosome, making it more effective than tetracycline .

Comparison with Similar Compounds

Nitrocycline is compared with other tetracycline antibiotics such as:

Uniqueness

  • This compound : Enhanced antibacterial activity and reduced resistance due to the nitro group.
  • Tetracycline : The parent compound with broad-spectrum antibacterial activity.
  • Doxycycline : Known for its improved pharmacokinetics and reduced side effects.
  • Minocycline : Noted for its high lipid solubility and ability to penetrate tissues .

This compound stands out due to its unique modification, which provides superior antibacterial properties and a lower likelihood of resistance development compared to other tetracyclines.

Properties

CAS No.

5585-59-1

Molecular Formula

C21H21N3O9

Molecular Weight

459.4 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C21H21N3O9/c1-23(2)15-9-6-7-5-8-10(24(32)33)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(22)30/h3-4,7,9,15,25-26,29,31H,5-6H2,1-2H3,(H2,22,30)/t7-,9-,15-,21-/m0/s1

InChI Key

ICIDIYCNVITODC-UVPAEMEASA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-]

SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-]

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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